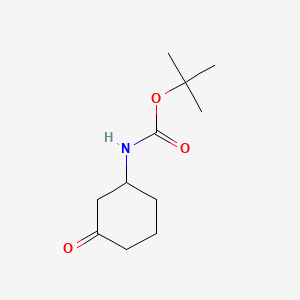

3-N-Boc-aminocyclohexanone

Description

BenchChem offers high-quality 3-N-Boc-aminocyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-N-Boc-aminocyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-oxocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDCXKATFLOEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657964 | |

| Record name | tert-Butyl (3-oxocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-38-6 | |

| Record name | 1,1-Dimethylethyl N-(3-oxocyclohexyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3-oxocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Oxo-cyclohexyl)-carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(tert-butoxycarbonylamino)cyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(tert-butoxycarbonylamino)cyclohexan-1-one, a key building block in modern medicinal chemistry and organic synthesis. This document details established synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway visualizations.

Introduction

3-(tert-butoxycarbonylamino)cyclohexan-1-one, also known as tert-butyl (3-oxocyclohexyl)carbamate, is a valuable synthetic intermediate. The presence of a ketone functional group and a Boc-protected amine on a cyclohexane scaffold makes it a versatile precursor for the synthesis of a wide range of complex molecules, particularly substituted aminocyclohexane derivatives. These motifs are prevalent in pharmaceutically active compounds, including Bruton's tyrosine kinase (BTK) inhibitors used in oncology.[1] The Boc protecting group provides stability to the amino functionality, preventing unwanted side reactions during multi-step syntheses.[1][2]

Physicochemical Properties [1]

| Property | Value |

| CAS Number | 885280-38-6 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Appearance | Light beige solid |

| Melting Point | 81–87 °C |

| Boiling Point | 335.9 ± 31.0 °C (predicted) |

| Purity | Typically ≥97% |

Synthetic Routes

Two primary synthetic strategies have been established for the preparation of 3-(tert-butoxycarbonylamino)cyclohexan-1-one: the Michael addition of tert-butyl carbamate to an α,β-unsaturated ketone and the reductive amination of a 1,3-dicarbonyl compound followed by Boc protection.

Michael Addition of tert-Butyl Carbamate to 2-Cyclohexen-1-one

This method involves the conjugate addition of tert-butyl carbamate to 2-cyclohexen-1-one, typically catalyzed by a Lewis acid. Bismuth(III) nitrate has been reported as an effective catalyst for this transformation.[1]

Reductive Amination of Cyclohexane-1,3-dione

An alternative approach involves the reductive amination of cyclohexane-1,3-dione. This can be a one-pot process where the dione reacts with an ammonia source and a reducing agent, followed by the protection of the resulting amine with di-tert-butyl dicarbonate (Boc₂O).

References

An In-depth Technical Guide to the Stability of the Boc Protecting Group on Aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its widespread use stems from a predictable stability profile: robust under many conditions yet easily removed when desired.[1][2] Aminocyclohexanones are valuable chiral building blocks, and understanding the stability of their Boc-protected forms is critical for the successful design and execution of synthetic routes. This guide provides a detailed overview of the stability of N-Boc-aminocyclohexanone, including experimental protocols and orthogonal protection strategies.

Physicochemical Properties of N-Boc-Aminocyclohexanone

N-Boc-aminocyclohexanone is a versatile intermediate in pharmaceutical and organic chemistry, typically supplied as a solid with high purity.[3] The two common isomers are 3-N-Boc-aminocyclohexanone and 4-N-Boc-aminocyclohexanone.

| Property | 3-N-Boc-aminocyclohexanone | 4-N-Boc-aminocyclohexanone |

| CAS Number | 885280-38-6[3][4] | 179321-49-4[5] |

| Molecular Formula | C₁₁H₁₉NO₃[3] | C₁₁H₁₉NO₃[5] |

| Molecular Weight | 213.27 g/mol [3] | 213.28 g/mol [5] |

| Appearance | Light beige solid[3] | White powder[5] |

| Melting Point | 81–85 °C[3] | Not specified |

| Boiling Point | 335.9 ± 31.0 °C (predicted)[3] | Not specified |

| Purity | ≥97% (GC)[4] or ≥98%[3][5] | ≥98% (GC)[5] |

| Storage Conditions | Store in sealed, dry containers, away from light, ideally at -20 °C[3] or 0-8°C[4][5] | Store at 0-8°C[5] |

Stability Profile of the Boc Protecting Group

The utility of the Boc group is defined by its selective lability. It is stable under a wide range of conditions, making it compatible with many synthetic transformations. However, its key feature is its susceptibility to cleavage under acidic conditions.[1][6]

General Stability:

-

Basic and Nucleophilic Conditions: The Boc group is highly stable in the presence of bases and common nucleophiles.[1][7] This stability is attributed to the electron-donating nature of the nitrogen lone pair, which reduces the electrophilicity of the carbamate carbonyl.

-

Reductive Conditions: It is also stable under conditions of catalytic hydrogenation (e.g., H₂/Pd-C), which allows for the selective removal of other protecting groups like the carboxybenzyl (Cbz) group.[1][8]

-

Oxidative Conditions: The Boc group is generally resistant to many oxidizing agents.[9]

Acid Lability:

The defining characteristic of the Boc group is its facile removal under acidic conditions.[1][10] The cleavage mechanism proceeds through the formation of a stable tert-butyl cation, which then decomposes to isobutene and carbon dioxide.[1] This acid-sensitivity is the foundation of its use in orthogonal protection strategies.[11]

The following table summarizes the stability of the Boc group under various conditions:

| Condition Category | Reagents/Environment | Stability of Boc Group |

| Strongly Acidic | Trifluoroacetic acid (TFA), HCl, HBr | Labile (cleaved)[1][10][12] |

| Mildly Acidic | Acetic acid (at room temp.) | Generally stable |

| Basic | NaOH, KOH, NaHCO₃, Piperidine | Stable[1][7] |

| Nucleophilic | Amines, Grignard reagents, Organolithiums | Stable[7] |

| Catalytic Hydrogenation | H₂, Pd/C | Stable[1][8] |

| Oxidizing Agents | KMnO₄, CrO₃ | Generally stable[7] |

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application and removal of the Boc protecting group.

This protocol describes a general method for the N-tert-butoxycarbonylation of an amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Aminocyclohexanone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., Sodium bicarbonate, Triethylamine (NEt₃), or 4-Dimethylaminopyridine (DMAP))

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Water)

Procedure:

-

Dissolve the aminocyclohexanone hydrochloride (1.0 eq) in the chosen solvent system (e.g., a mixture of water and THF).

-

Add the base (2.0-3.0 eq) to the solution and stir until the amine salt has fully dissolved and been neutralized.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.[13] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, if an organic solvent was used, concentrate the mixture under reduced pressure.

-

If the reaction was performed in an aqueous medium, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-Boc-aminocyclohexanone.

-

Purify the product by column chromatography on silica gel if necessary.

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA), a common and effective method.

Materials:

-

N-Boc-aminocyclohexanone

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the N-Boc-aminocyclohexanone (1.0 eq) in dichloromethane (DCM).

-

Slowly add trifluoroacetic acid (TFA) to the solution at 0 °C. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

-

Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[1]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aminocyclohexanone.[6]

Alternative Acidic Deprotection Conditions

| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |

| 4M HCl | Dioxane | Room Temperature | 1-4 hours | A common alternative to TFA.[14] |

| HBr (30%) | Acetic Acid | Room Temperature | 60-90 minutes | Effective but harsh conditions. |

| AlCl₃ | Acetonitrile | 0 °C to Room Temp. | 1-2 hours | Can be used for selective cleavage in the presence of other acid-sensitive groups.[10] |

| TMSI | Dichloromethane | Room Temperature | 30 minutes | A non-protic acid method.[10][15] |

Visualizations

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. Role Of 3-N-Boc-Aminocyclohexanone In Pharmaceutical Synthesis [hzsqchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

Solubility of 3-N-Boc-aminocyclohexanone in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-N-Boc-aminocyclohexanone (tert-butyl (3-oxocyclohexyl)carbamate), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing established qualitative information alongside detailed experimental protocols to enable researchers to determine precise solubility values in various organic solvents. The methodologies described herein are standard in the field and are intended to equip scientific professionals with the necessary tools to generate reliable and reproducible solubility data, which is critical for process development, formulation, and scale-up in drug discovery and manufacturing.

Introduction

3-N-Boc-aminocyclohexanone is a vital building block in the synthesis of a variety of pharmacologically active molecules. Its solubility in organic solvents is a fundamental physicochemical property that dictates its handling, reaction conditions, purification strategies, and formulation development. Understanding and quantifying this solubility is therefore of paramount importance for chemists and pharmaceutical scientists. This guide addresses the current knowledge gap in quantitative data by presenting known qualitative solubility and providing robust experimental procedures for its determination.

Physicochemical Properties of 3-N-Boc-aminocyclohexanone

A summary of the key physicochemical properties of 3-N-Boc-aminocyclohexanone is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₃ | N/A |

| Molecular Weight | 213.27 g/mol | N/A |

| Appearance | Light beige solid | N/A |

| Melting Point | 81–85 °C | N/A |

| Boiling Point | 335.9 ± 31.0 °C (predicted) | N/A |

| Density | 1.06 ± 0.1 g/cm³ (predicted) | N/A |

Qualitative Solubility of 3-N-Boc-aminocyclohexanone

Qualitative assessments from available literature indicate the general solubility behavior of 3-N-Boc-aminocyclohexanone in a limited number of organic solvents. This information, while not quantitative, provides a useful starting point for solvent selection in experimental design.

| Solvent | Qualitative Solubility |

| Chloroform | Slightly soluble |

| Methanol | Slightly soluble |

Experimental Protocols for Quantitative Solubility Determination

The following section provides detailed methodologies for the quantitative determination of the solubility of 3-N-Boc-aminocyclohexanone. The shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted and reliable approach.

Shake-Flask Method for Equilibrium Saturation

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

-

3-N-Boc-aminocyclohexanone

-

Selected organic solvents (e.g., methanol, ethanol, chloroform, dichloromethane, ethyl acetate, acetone, acetonitrile, tetrahydrofuran)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm)

-

Syringes

Procedure:

-

Preparation: Add an excess amount of 3-N-Boc-aminocyclohexanone to a series of vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean, pre-weighed vial.

Gravimetric Analysis for Solubility Determination

This method determines the concentration of the solute based on the mass of the solid residue after solvent evaporation.

Materials:

-

Saturated solution from the shake-flask method

-

Pre-weighed vials

-

Vacuum oven or desiccator

-

Analytical balance

Procedure:

-

Sample Weighing: Accurately weigh the vial containing the filtered saturated solution.

-

Solvent Evaporation: Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely. Alternatively, the solvent can be evaporated under a stream of nitrogen and then placed in a desiccator until a constant weight is achieved.

-

Final Weighing: Once the solvent is fully evaporated, re-weigh the vial containing the solid residue.

-

Calculation: The solubility (S) in g/L can be calculated using the following formula:

S (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant collected (L)

Spectroscopic Analysis for Solubility Determination

For compounds with a suitable chromophore, UV-Vis spectroscopy can be used to determine the concentration of the saturated solution. A calibration curve must first be generated.

Materials:

-

Saturated solution from the shake-flask method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

-

Analytical balance

-

Chosen organic solvent

Procedure:

-

Calibration Curve Preparation:

-

Prepare a stock solution of 3-N-Boc-aminocyclohexanone of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 3-N-Boc-aminocyclohexanone.

Spectroscopic Profile of 3-N-Boc-aminocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-N-Boc-aminocyclohexanone (also known as tert-butyl (3-oxocyclohexyl)carbamate), a key intermediate in pharmaceutical synthesis and organic chemistry.[1][2] While a complete set of publicly available experimental spectra for this specific molecule is limited, this document compiles predicted data based on the analysis of its functional groups and data from analogous compounds. This guide also includes detailed, generalized experimental protocols for obtaining such data.

Core Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-N-Boc-aminocyclohexanone based on its chemical structure, which features a cyclohexanone ring, a secondary amine protected with a tert-butyloxycarbonyl (Boc) group, and aliphatic C-H bonds.

Table 1: Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-N-Boc-aminocyclohexanone in CDCl₃ would show signals corresponding to the protons of the cyclohexyl ring, the N-H proton of the carbamate, and the protons of the tert-butyl group. The chemical shifts are influenced by the electron-withdrawing effects of the ketone and carbamate functionalities.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 4.5 - 5.5 | br s | 1 | -NH- |

| ~ 3.5 - 4.0 | m | 1 | -CH-NH- |

| ~ 2.0 - 2.5 | m | 4 | -CH₂-C=O and -CH-C=O |

| ~ 1.5 - 2.0 | m | 4 | Cyclohexyl -CH₂- |

| 1.45 | s | 9 | -C(CH₃)₃ |

Predicted data based on analogous structures and functional group analysis.

Table 2: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ would display signals for the carbonyl carbon, the carbons of the cyclohexyl ring, and the carbons of the Boc protecting group.

| Chemical Shift (δ) ppm | Assignment |

| ~ 208 - 212 | C=O (Ketone) |

| ~ 155 | C=O (Carbamate) |

| ~ 80 | -C(CH₃)₃ |

| ~ 45 - 55 | -CH-NH- |

| ~ 35 - 45 | -CH₂-C=O |

| ~ 20 - 35 | Cyclohexyl -CH₂- |

| 28.4 | -C(CH₃)₃ |

Predicted data based on analogous structures and functional group analysis.

Table 3: Expected Infrared (IR) Absorption Data

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O (ketone and carbamate), and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~ 3300 - 3400 | Medium | N-H Stretch (Carbamate) |

| ~ 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |

| ~ 1715 | Strong | C=O Stretch (Ketone) |

| ~ 1680 - 1700 | Strong | C=O Stretch (Carbamate) |

| ~ 1520 | Medium | N-H Bend (Carbamate) |

| ~ 1250 | Strong | C-O Stretch (Carbamate) |

| ~ 1170 | Strong | C-O Stretch (Carbamate) |

Expected ranges based on characteristic functional group frequencies.

Table 4: Predicted Mass Spectrometry (MS) Data

Mass spectrometry data obtained via electrospray ionization (ESI) would likely show the protonated molecule and other common adducts.

| m/z | Ion Species |

| 214.14 | [M+H]⁺ |

| 236.12 | [M+Na]⁺ |

| 252.09 | [M+K]⁺ |

| 158.10 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 114.09 | [M+H - Boc]⁺ (Loss of the Boc group) |

Predicted data based on the molecular weight of C₁₁H₁₉NO₃ (213.27 g/mol ) and common fragmentation patterns.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound such as 3-N-Boc-aminocyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

3-N-Boc-aminocyclohexanone (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Pasteur pipette and glass wool

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of 3-N-Boc-aminocyclohexanone and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Tune and lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans).

-

Acquire the ¹³C NMR spectrum using proton decoupling (e.g., a sufficient number of scans to achieve a good signal-to-noise ratio).

-

-

Data Processing:

-

Apply Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

3-N-Boc-aminocyclohexanone (a small amount on the tip of a spatula)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Isopropanol and lint-free wipes for cleaning

Procedure:

-

Background Scan:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid 3-N-Boc-aminocyclohexanone sample onto the center of the ATR crystal.

-

Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

3-N-Boc-aminocyclohexanone

-

High-performance liquid chromatography (HPLC)-grade solvent (e.g., methanol or acetonitrile)

-

Vial and micropipette

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 3-N-Boc-aminocyclohexanone (e.g., ~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration suitable for ESI-MS analysis (typically in the low µg/mL to ng/mL range).

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature) to optimal values for the analysis of small molecules.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule ([M+H]⁺) and any other adducts or fragments.

-

Compare the observed m/z values with the predicted values to confirm the identity of the compound.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

The Advent and Evolution of N-Boc Protected Aminocyclohexanones: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc protected aminocyclohexanones are pivotal intermediates in modern organic and medicinal chemistry. The strategic placement of an amino group and a ketone on a cyclohexyl scaffold, combined with the robust and versatile tert-butoxycarbonyl (Boc) protecting group, renders these molecules highly valuable building blocks for the synthesis of a diverse array of complex nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and materials. This in-depth technical guide explores the discovery, historical development, and synthetic methodologies of N-Boc protected 2-, 3-, and 4-aminocyclohexanones, providing detailed experimental protocols and a comparative analysis of synthetic routes.

The utility of the Boc protecting group, introduced in the 1950s, stems from its ability to be readily installed on an amino group and subsequently removed under mild acidic conditions, a characteristic that has made it a cornerstone of peptide synthesis and modern organic chemistry. Its application to the aminocyclohexanone framework provides a stable, yet readily deprotectable, synthon for a variety of chemical transformations.

N-Boc-4-Aminocyclohexanone: The Most Prevalent Isomer

The 4-amino isomer of N-Boc-protected cyclohexanone is a crucial intermediate in the synthesis of numerous biologically active molecules. Its symmetrical nature simplifies synthetic strategies and subsequent structural analysis.

Historical Development and Discovery

Early synthetic routes to 4-aminocyclohexanone often involved harsh reagents and produced significant waste. A common historical method involved the protection of trans-4-aminocyclohexanol, followed by oxidation using strong oxidants like potassium permanganate (KMnO₄) or employing a Swern oxidation. These methods, while effective, suffered from issues of toxicity, difficult workup procedures, and the generation of stoichiometric waste.

More contemporary and "greener" approaches have since been developed. A notable advancement is the use of sodium hypochlorite or sodium chlorite for the oxidation of N-Boc-trans-4-aminocyclohexanol, offering a more environmentally benign alternative. Another significant development involves the use of recyclable bases to replace triethylamine in the initial Boc-protection step.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 179321-49-4 | |

| Molecular Formula | C₁₁H₁₉NO₃ | |

| Molecular Weight | 213.27 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 114-118 °C | |

| Solubility | Soluble in methanol | |

| Storage Temperature | 2-8°C |

Synthetic Methodologies

A prevalent and efficient method for the preparation of N-Boc-4-aminocyclohexanone involves a two-step sequence starting from 4-aminocyclohexanol hydrochloride.

Experimental Protocol: Two-Step Synthesis from 4-Aminocyclohexanol Hydrochloride

Step 1: N-Boc Protection of 4-Aminocyclohexanol

-

To a reaction vessel, add 4-aminocyclohexanol hydrochloride, polyguanidine, and di-tert-butyl dicarbonate (Boc anhydride) in a weight ratio of 1:2:1.5.

-

Add dichloromethane as the solvent and stir the mixture at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove any solids.

-

Wash the filtrate, dry the organic layer, and remove the solvent by rotary evaporation to yield solid N-Boc-4-aminocyclohexanol. A yield of approximately 86-93% can be expected.

Step 2: Oxidation to N-Boc-4-aminocyclohexanone

-

Dissolve the N-Boc-4-aminocyclohexanol obtained in the previous step in a suitable solvent like dichloromethane.

-

Add this solution to a solution of sodium hypochlorite or sodium chlorite.

-

Acidify the mixture and stir for 1-2 hours.

-

Separate the organic layer, wash it with water, and then dry it.

-

Remove the solvent by rotary evaporation to obtain the final product, N-Boc-4-aminocyclohexanone, as a white solid.

N-Boc-3-Aminocyclohexanone: A Versatile Building Block

The 3-amino isomer is a key intermediate in the synthesis of various pharmaceuticals, including Bruton's tyrosine kinase (BTK) inhibitors used in cancer therapy.

Historical Development and Discovery

The synthesis of 3-aminocyclohexanone derivatives has been an area of active research. One of the well-established methods for the preparation of N-Boc-3-aminocyclohexanone involves the conjugate addition of a nitrogen source to an α,β-unsaturated ketone.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 885280-38-6 | |

| Molecular Formula | C₁₁H₁₉NO₃ | |

| Molecular Weight | 213.27 g/mol | |

| Appearance | Light beige solid | |

| Melting Point | 81-85 °C | |

| Boiling Point | 335.9 ± 31.0 °C (predicted) | |

| Solubility | Slightly soluble in chloroform and methanol | |

| Storage Temperature | -20°C |

Synthetic Methodologies

A common approach for the synthesis of N-Boc-3-aminocyclohexanone is the Michael addition of tert-butyl carbamate to 2-cyclohexen-1-one.

Experimental Protocol: Michael Addition to 2-Cyclohexen-1-one

-

Dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in dichloromethane (DCM).

-

Add bismuth nitrate pentahydrate (28.8 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 21 hours.

-

Filter the mixture and wash the organic phase with a sodium bicarbonate solution and then with saline.

-

Dry the organic phase and evaporate the solvent.

-

Purify the crude product by silica gel chromatography (using a 3:7 mixture of ethyl acetate and cyclohexanol as the eluent) to obtain N-Boc-3-aminocyclohexanone. A yield of approximately 47% is reported for this method.

Another reported method involves the nucleophilic substitution of 3-cyclohexanone with tert-butyl carbamate, with a reported yield of around 55%.

N-Boc-2-Aminocyclohexanone: The Chiral Synthon

The 2-amino isomer, particularly in its chiral forms, is a valuable building block for asymmetric synthesis, allowing for the construction of complex molecules with defined stereochemistry.

Historical Development and Discovery

The synthesis of 2-aminocyclohexanone has historically been approached through various classical organic reactions such as the Neber, Schmidt, and Hofmann rearrangements. Reductive amination of 1,2-cyclohexanedione is another viable route. The subsequent N-Boc protection of 2-aminocyclohexanone provides the title compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 149524-64-1 ((R)-isomer) | |

| Molecular Formula | C₁₁H₁₉NO₃ | |

| Molecular Weight | 213.27 g/mol | |

| Appearance | Solid | |

| Storage Temperature | Room temperature |

Synthetic Methodologies

A common strategy for preparing N-Boc-2-aminocyclohexanone involves the oxidation of the corresponding N-Boc-2-aminocyclohexanol. The chirality of the final product is determined by the stereochemistry of the starting amino alcohol.

Experimental Protocol: Oxidation of N-Boc-2-aminocyclohexanol

Step 1: N-Boc Protection of 2-Aminocyclohexanol

-

Dissolve 2-aminocyclohexanol in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) and di-tert-butyl dicarbonate.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions and drying the organic layer.

-

Purify the product by chromatography to yield N-Boc-2-aminocyclohexanol.

Step 2: Oxidation to N-Boc-2-aminocyclohexanone

-

Dissolve N-Boc-2-aminocyclohexanol in dichloromethane.

-

Add an oxidizing agent such as Dess-Martin periodinane or use a Swern oxidation protocol (e.g., SO₃·Pyridine, DMSO, NEt₃).

-

Stir the reaction at the appropriate temperature (room temperature for Dess-Martin, 0°C to room temperature for Swern) until the starting material is consumed.

-

Quench the reaction and perform an aqueous workup.

-

Dry the organic layer and remove the solvent to obtain N-Boc-2-aminocyclohexanone. Yields for the oxidation step are typically high (>90% for Dess-Martin, 85-95% for Swern oxidation).

Methodological & Application

Application Notes and Protocols: Synthesis of 3-N-Boc-aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-N-Boc-aminocyclohexanone, also known as tert-butyl (3-oxocyclohexyl)carbamate, is a valuable synthetic intermediate in pharmaceutical and medicinal chemistry.[1][2] Its structure, featuring a cyclohexanone ring and a Boc-protected amine, makes it a versatile building block for the synthesis of a variety of complex molecules, including enzyme inhibitors and other biologically active compounds.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability to the amino functionality, preventing unwanted side reactions during subsequent synthetic steps.[1] This compound is particularly noted as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are significant in the development of therapies for cancers and autoimmune disorders.[1][3]

This document provides a detailed protocol for the synthesis of 3-N-Boc-aminocyclohexanone from 2-cyclohexen-1-one via a catalyzed Michael addition reaction. An alternative synthetic route is also briefly discussed.

Reaction Scheme

The primary synthesis route involves the conjugate addition (Michael addition) of tert-butyl carbamate to 2-cyclohexen-1-one, catalyzed by bismuth(III) nitrate pentahydrate.

Figure 1: Synthesis of 3-N-Boc-aminocyclohexanone from 2-cyclohexen-1-one.

Experimental Protocol

Materials and Equipment

-

2-cyclohexen-1-one (97%)

-

tert-Butyl carbamate

-

Bismuth(III) nitrate pentahydrate

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography (e.g., 230-400 mesh)

-

Ethyl acetate (EtOAc)

-

Cyclohexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Apparatus for filtration (e.g., Büchner funnel)

-

Rotary evaporator

-

Glass chromatography column

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

Synthesis Procedure

-

To a clean, dry round-bottom flask, add 2-cyclohexen-1-one (150 mmol, 1.0 eq) and tert-butyl carbamate (145.11 mmol, 0.97 eq).

-

Dissolve the reactants in dichloromethane (30 mL).

-

To the stirred solution, add bismuth(III) nitrate pentahydrate (28.8 mmol, 0.19 eq) in one portion at room temperature.[1][3]

-

Stir the resulting suspension vigorously at room temperature for 21 hours.[1][3] Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Prepare a slurry of silica gel in the chosen eluent.

-

Pack the column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed product onto the top of the prepared column.

-

Elute the column with a mixture of ethyl acetate and cyclohexane (e.g., 3:7 v/v).[1][3]

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 3-N-Boc-aminocyclohexanone as a light beige solid.[1]

Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| 2-Cyclohexen-1-one | 150 mmol | [1][3] |

| tert-Butyl carbamate | 145.11 mmol | [1][3] |

| Bismuth(III) nitrate pentahydrate | 28.8 mmol | [1][3] |

| Reaction Conditions | ||

| Solvent | Dichloromethane | [1][3] |

| Temperature | Room Temperature | [1][3] |

| Reaction Time | 21 hours | [1][3] |

| Product | ||

| Product Name | 3-N-Boc-aminocyclohexanone | [1] |

| CAS Number | 885280-38-6 | [1] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | Light beige solid | [1] |

| Melting Point | 81–85 °C | [1][3] |

| Yield | ~47% | [1][3] |

| Purity | ≥98% | [1] |

| Storage | Store in a sealed, dry container, away from light, ideally at -20°C. | [1] |

Reaction Mechanism and Alternative Synthesis

Michael Addition Mechanism

The synthesis proceeds via a Michael addition (or conjugate addition) reaction.[4][5][6] In this reaction, the nucleophile (tert-butyl carbamate) adds to the β-carbon of the α,β-unsaturated ketone (2-cyclohexen-1-one). The bismuth nitrate catalyst acts as a Lewis acid, activating the enone system and facilitating the nucleophilic attack. The reaction mechanism involves the formation of an enolate intermediate, which is subsequently protonated to yield the final product.[4][5][6][7][8]

Alternative Synthetic Route

An alternative method for the synthesis of 3-N-Boc-aminocyclohexanone involves the nucleophilic substitution of 3-aminocyclohexanone with di-tert-butyl dicarbonate (Boc₂O). This method has a reported yield of approximately 55%.[1]

Safety and Handling

It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

2-Cyclohexen-1-one: Flammable liquid and vapor. Toxic if swallowed and fatal in contact with skin or if inhaled. Causes serious eye irritation.[9][10][11]

-

tert-Butyl carbamate: May cause eye irritation.[12][13] Handle with gloves and wash hands thoroughly after handling.[12][14]

-

Bismuth(III) nitrate pentahydrate: May intensify fire; it is an oxidizer. Causes serious eye irritation.[15][16][17][18] Keep away from combustible materials.[15][16]

-

Dichloromethane (DCM): Volatile and can be harmful if inhaled or absorbed through the skin. It is a suspected carcinogen.

Refer to the Safety Data Sheets (SDS) for each chemical for comprehensive safety information.[9][10][11][12][13][14][15][16][17][18][19][20][21]

Visualized Workflow

Caption: Experimental workflow for the synthesis of 3-N-Boc-aminocyclohexanone.

References

- 1. Role Of 3-N-Boc-Aminocyclohexanone In Pharmaceutical Synthesis [hzsqchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas No.:885280-38-6 3-N-Boc-Aminocyclohexanone Manufacturer-SACH [hzsqchem.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. lobachemie.com [lobachemie.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. 2-cyclohexenone, 930-68-7 [thegoodscentscompany.com]

Application Notes and Protocols for the Synthesis of 3-N-Boc-aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-N-Boc-aminocyclohexanone, also known as tert-butyl (3-oxocyclohexyl)carbamate, is a valuable synthetic intermediate in medicinal chemistry and drug development.[1] Its protected amine and ketone functionalities make it a versatile building block for the synthesis of various complex molecules, including enzyme inhibitors and other biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amino group under a range of reaction conditions, while allowing for facile deprotection under acidic conditions.[2] This application note provides detailed protocols for the synthesis of 3-N-Boc-aminocyclohexanone via a nucleophilic substitution reaction, along with relevant physicochemical and spectroscopic data.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 3-N-Boc-aminocyclohexanone is provided in the table below.[1]

| Property | Value |

| CAS Number | 885280-38-6 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Appearance | Light beige solid |

| Melting Point | 81–85 °C |

| Solubility | Slightly soluble in chloroform and methanol |

| Purity | ≥98% |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Storage | Store in a sealed, dry container, away from light, at -20 °C |

Synthesis of 3-N-Boc-aminocyclohexanone

The synthesis of 3-N-Boc-aminocyclohexanone can be effectively achieved through the Boc protection of 3-aminocyclohexanone. This method involves the reaction of 3-aminocyclohexanone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This nucleophilic substitution reaction at the amino group is a common and efficient method for introducing the Boc protecting group.[3]

Reaction Scheme

Caption: Boc protection of 3-aminocyclohexanone.

Experimental Protocol

This protocol is adapted from general procedures for the Boc protection of amines.[4]

Materials:

-

3-Aminocyclohexanone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

-

To a stirred suspension of 3-aminocyclohexanone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford 3-N-Boc-aminocyclohexanone as a solid.

Characterization Data

The following table summarizes the expected characterization data for the synthesized 3-N-Boc-aminocyclohexanone.

| Data Type | Expected Results |

| Yield | ~55% (reported for a similar nucleophilic substitution)[1] |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.8 (br s, 1H, NH), ~3.8-4.0 (m, 1H, CH-N), ~2.0-2.8 (m, 6H, CH₂), ~1.6-1.9 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~209 (C=O), ~155 (N-C=O), ~80 (C(CH₃)₃), ~48 (CH-N), ~40-45 (CH₂), ~28 (C(CH₃)₃), ~25-30 (CH₂) |

| IR (KBr) | ν (cm⁻¹): ~3350 (N-H stretch), ~2950 (C-H stretch), ~1710 (C=O stretch, ketone), ~1680 (C=O stretch, carbamate), ~1520 (N-H bend) |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 3-N-Boc-aminocyclohexanone.

Caption: Workflow for 3-N-Boc-aminocyclohexanone synthesis.

Conclusion

The protocol described provides a reliable method for the synthesis of 3-N-Boc-aminocyclohexanone, a key intermediate for pharmaceutical research and development. The straightforward Boc protection of 3-aminocyclohexanone offers good yields and a clear path to the desired product. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting. As with all chemical reactions, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.[1]

References

Application Note: A Robust Protocol for the Reductive Amination of 3-N-Boc-aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-nitrogen bonds. This one-pot reaction, which combines the formation of an imine or enamine with its subsequent reduction, is a highly efficient route to a diverse range of primary, secondary, and tertiary amines. These amine-containing molecules are fundamental building blocks in the pharmaceutical industry, appearing in a vast array of active pharmaceutical ingredients (APIs). The substituted diaminocyclohexane scaffold, in particular, is a valuable motif in medicinal chemistry. This application note provides a detailed experimental protocol for the reductive amination of 3-N-Boc-aminocyclohexanone, a key intermediate in the synthesis of these valuable compounds. The protocol described herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for this transformation, ensuring high yields and operational simplicity.[1][2][3]

Reaction Principle

The reductive amination of 3-N-Boc-aminocyclohexanone proceeds in a two-step, one-pot sequence. First, the ketone reacts with a primary amine (in this protocol, benzylamine is used as a representative example) under mildly acidic conditions to form an iminium ion intermediate. The subsequent in-situ reduction of this iminium ion by sodium triacetoxyborohydride yields the desired N-substituted 1,3-diaminocyclohexane derivative. Sodium triacetoxyborohydride is the preferred reducing agent as it is less reactive towards the starting ketone compared to other borohydrides, thus minimizing the formation of alcohol byproducts.[2] This chemoselectivity is a key advantage of using sodium triacetoxyborohydride.[3]

Experimental Protocol

This protocol details the reductive amination of 3-N-Boc-aminocyclohexanone with benzylamine to yield tert-butyl (1-(benzylamino)cyclohexan-3-yl)carbamate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-N-Boc-aminocyclohexanone | ≥95% | Commercially Available |

| Benzylamine | ≥99% | Commercially Available |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Commercially Available |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |

| Acetic Acid, glacial | ≥99.7% | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Prepared in-house |

| Brine (Saturated NaCl solution) | ACS Grade | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |

| Silica Gel for column chromatography | 60 Å, 230-400 mesh | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-N-Boc-aminocyclohexanone (1.0 eq).

-

Solvent and Amine Addition: Dissolve the ketone in anhydrous dichloromethane (DCM). To this solution, add benzylamine (1.1 eq) via syringe.

-

Acid Catalyst: Add glacial acetic acid (0.1-0.2 eq) to the reaction mixture. Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers and wash with brine.

-

Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-(benzylamino)cyclohexan-3-yl)carbamate.

Data Presentation

The following table summarizes the expected quantitative data for the reductive amination of 3-N-Boc-aminocyclohexanone with various primary amines based on typical laboratory results for similar reactions.

| Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Benzylamine | NaBH(OAc)₃ | DCM | 4-6 | 85-95 | ~1:1 to 1:3 |

| Aniline | NaBH(OAc)₃ | DCE | 6-8 | 70-85 | ~1:2 to 1:4 |

| Cyclopropylamine | NaBH(OAc)₃ | DCM | 3-5 | 80-90 | ~1:1 to 1:2 |

| Methylamine (as hydrochloride salt with base) | NaBH(OAc)₃ | DCM/MeOH | 4-6 | 75-85 | ~1:1 |

Note: Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and the nature of the amine. The diastereoselectivity of the reduction can be influenced by the steric bulk of the incoming amine and the reducing agent.

Visualizations

Caption: Reaction pathway of the reductive amination of 3-N-Boc-aminocyclohexanone.

Caption: Experimental workflow for the reductive amination of 3-N-Boc-aminocyclohexanone.

References

Application Notes and Protocols: Synthesis of BTK Inhibitors Utilizing 3-N-Boc-aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, with a specific focus on the strategic use of the key intermediate, 3-N-Boc-aminocyclohexanone. The following sections detail the synthetic pathways, experimental procedures, and quantitative data to guide researchers in the development of these critical therapeutic agents.

Introduction to BTK and its Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies, such as mantle cell lymphoma and chronic lymphocytic leukemia, as well as autoimmune disorders. Consequently, BTK has emerged as a significant therapeutic target for the development of small-molecule inhibitors.[1][3]

Ibrutinib, a first-in-class BTK inhibitor, covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[4] The synthesis of ibrutinib and other related BTK inhibitors often involves the construction of a substituted piperidine moiety, for which 3-N-Boc-aminocyclohexanone serves as a versatile and crucial starting material.

Synthetic Strategy Overview

The synthesis of BTK inhibitors like ibrutinib using 3-N-Boc-aminocyclohexanone typically involves a multi-step process. A common strategy involves the coupling of a chiral piperidine derivative with the core heterocyclic structure of the inhibitor, often a pyrazolopyrimidine scaffold. The synthesis can be broadly divided into the following key stages:

-

Chiral Resolution/Asymmetric Synthesis: Obtaining the desired stereoisomer of the piperidine precursor is critical for the inhibitor's efficacy and selectivity.

-

Coupling Reaction: Formation of the bond between the piperidine ring and the pyrazolopyrimidine core.

-

Deprotection: Removal of the Boc protecting group from the piperidine nitrogen.

-

Acylation: Introduction of the acryloyl group, which is essential for the covalent interaction with the BTK enzyme.

The following diagram illustrates a generalized workflow for the synthesis of a BTK inhibitor.

Caption: Generalized workflow for BTK inhibitor synthesis.

Experimental Protocols

The following protocols are derived from various patented synthetic routes and provide a detailed methodology for key transformations.

Protocol 1: Synthesis of Intermediate (9) via Mitsunobu Reaction

This protocol describes the coupling of the pyrazolopyrimidine core with a chiral piperidinol derivative.

Reaction Scheme:

Caption: Mitsunobu coupling of pyrazolopyrimidine and piperidinol.

Materials:

-

Iodo pyrazolopyrimidine derivative (13)

-

Chiral piperidine alcohol (8)

-

Triphenylphosphine (TPP)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of the iodo pyrazolopyrimidine derivative (13) and chiral piperidine alcohol (8) in anhydrous THF, add triphenylphosphine (TPP) at 0 °C under an inert atmosphere.

-

Slowly add diisopropyl azodicarboxylate (DIAD) to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to obtain the coupled intermediate (14).

Protocol 2: Suzuki Coupling for the Synthesis of Intermediate (9)

This protocol outlines the palladium-catalyzed cross-coupling of the coupled intermediate with a boronic acid derivative.

Procedure:

-

In a reaction vessel, combine the coupled intermediate (14) (1.0 eq), 4-phenoxyphenylboronic acid (1.5 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like Xantphos.

-

Add a base, such as potassium carbonate or cesium carbonate, and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture and heat it to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or HPLC).

-

After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield intermediate (9).

Protocol 3: Boc Deprotection of Intermediate (9)

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.

Materials:

-

Intermediate (9)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve intermediate (9) (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected intermediate (10).[5]

Protocol 4: Acylation of Intermediate (10) to Yield Ibrutinib

This final step introduces the acryloyl group to the piperidine nitrogen.

Procedure:

-

Dissolve the deprotected intermediate (10) (1.0 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.

-

Cool the mixture to 0 °C.

-

Slowly add acryloyl chloride (1.1 eq) dropwise.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC or HPLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final BTK inhibitor.

Quantitative Data Summary

The following table summarizes typical yields and purity data for the key synthetic steps in the preparation of ibrutinib, as reported in various sources.

| Step | Intermediate | Reaction | Catalyst/Reagents | Yield (%) | Purity (%) | Reference |

| 1 | Intermediate (14) | Mitsunobu Reaction | TPP, DIAD | ~38 | >95 | [6] |

| 2 | Intermediate (9) | Suzuki Coupling | Pd₂(dba)₃, Xantphos | 61.5 | ≥99 | [5] |

| 3 | Intermediate (10) | Boc Deprotection | Trifluoroacetic Acid | 88 | >98 | [5] |

| 4 | Ibrutinib | Acylation | Acryloyl Chloride | High | >99.5 | [4] |

Signaling Pathway of BTK Inhibition

BTK is a key mediator in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream signaling cascades, including the PLCγ2, MAPK, and NF-κB pathways. These pathways are essential for B-cell proliferation, survival, and differentiation. BTK inhibitors, by blocking the kinase activity of BTK, effectively shut down these downstream signals, leading to apoptosis of malignant B-cells.

Caption: Simplified BTK signaling pathway and point of inhibition.

Conclusion

The use of 3-N-Boc-aminocyclohexanone as a starting material provides an efficient and versatile route for the synthesis of potent BTK inhibitors. The protocols and data presented in these application notes offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting B-cell malignancies and autoimmune diseases. Careful optimization of reaction conditions and purification procedures is crucial for achieving high yields and purity of the final active pharmaceutical ingredient.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The development of Bruton's tyrosine kinase (BTK) inhibitors from 2012 to 2017: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 5. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Heterocyclic Compounds from 3-N-Boc-aminocyclohexanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 3-N-Boc-aminocyclohexanone as a versatile starting material. This key intermediate, featuring a protected amino group and a reactive ketone functionality, serves as a valuable building block in the construction of diverse and medicinally relevant heterocyclic scaffolds.

Introduction

3-N-Boc-aminocyclohexanone is a cornerstone in modern organic and pharmaceutical chemistry. Its protected amine allows for selective reactions at the ketone, while the Boc group can be readily removed under acidic conditions to enable further functionalization. This dual reactivity makes it an ideal precursor for the synthesis of a wide array of heterocyclic systems, including but not limited to, aminothiophenes, tetrahydroquinolines, dihydropyrimidines, and spirocyclic compounds. These structural motifs are prevalent in numerous biologically active molecules and approved pharmaceuticals.

Physicochemical Properties of 3-N-Boc-aminocyclohexanone

A thorough understanding of the physicochemical properties of the starting material is crucial for successful synthesis.

| Property | Value | Reference |

| CAS Number | 885280-38-6 | |

| Molecular Formula | C₁₁H₁₉NO₃ | |

| Molecular Weight | 213.27 g/mol | |

| Appearance | Light beige solid | |

| Melting Point | 81–85 °C | |

| Boiling Point | 335.9 ± 31.0 °C (predicted) | |

| Density | 1.06 ± 0.1 g/cm³ (predicted) | |

| Solubility | Slightly soluble in chloroform and methanol |

Synthesis of Heterocyclic Scaffolds

The following sections detail synthetic protocols for constructing various heterocyclic systems from 3-N-Boc-aminocyclohexanone.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1] The reaction typically involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[2] Utilizing 3-N-Boc-aminocyclohexanone in this reaction provides a direct route to valuable tetrahydrobenzothiophene derivatives.

Reaction Workflow:

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: Synthesis of tert-butyl (2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-5-yl)carbamate

-

Materials:

-

3-N-Boc-aminocyclohexanone (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine (0.5 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

To a solution of 3-N-Boc-aminocyclohexanone and malononitrile in ethanol, add elemental sulfur.

-

Add morpholine to the mixture and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol to remove impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

| Reactant | Molar Ratio | Notes |

| 3-N-Boc-aminocyclohexanone | 1.0 | |

| Malononitrile | 1.0 | |

| Sulfur | 1.1 | |

| Morpholine | 0.5 | Catalytic amount |

Synthesis of Tetrahydroquinolines

Logical Relationship for Tetrahydroquinoline Synthesis:

Caption: Proposed pathway for tetrahydroquinoline synthesis.

Note: This represents a plausible synthetic strategy. Specific reaction conditions would require experimental optimization.

Synthesis of Dihydropyrimidines via Biginelli-like Reaction

The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidinones.[3] A modification of this reaction, using a β-amino ketone instead of a β-ketoester, can provide access to dihydropyrimidine derivatives.

Experimental Workflow for a Biginelli-like Reaction:

Caption: Workflow for a Biginelli-like synthesis of dihydropyrimidines.

Experimental Protocol (General):

-

Materials:

-

3-N-Boc-aminocyclohexanone (1.0 eq)

-

An appropriate aldehyde (1.0 eq)

-

Urea or Thiourea (1.5 eq)

-

Catalyst (e.g., HCl, p-toluenesulfonic acid)

-

Solvent (e.g., Ethanol, Acetonitrile)

-

-

Procedure:

-

A mixture of 3-N-Boc-aminocyclohexanone, the aldehyde, urea (or thiourea), and the catalyst in a suitable solvent is heated to reflux.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or extraction.

-

Purification is typically achieved by recrystallization or column chromatography.

-

| Reactant | Molar Ratio |

| 3-N-Boc-aminocyclohexanone | 1.0 |

| Aldehyde | 1.0 |

| Urea/Thiourea | 1.5 |

Synthesis of Spirooxindoles

Spirooxindoles are a privileged class of heterocyclic compounds with significant biological activities.[4] One common approach to their synthesis involves the reaction of an isatin derivative with a compound containing an active methylene group, often in a [3+2] cycloaddition reaction with an azomethine ylide. While a direct protocol with 3-N-Boc-aminocyclohexanone is not detailed in the provided search results, a plausible route could involve its conversion to an enamine or a related reactive intermediate. A more direct approach involves the reaction of isatins with α,β-unsaturated ketones derived from cyclohexanone.[5]

Logical Pathway for Spirooxindole Synthesis:

Caption: Proposed two-step synthesis of spirooxindoles.

Note: This represents a potential synthetic route. The feasibility and specific conditions for each step would need to be determined experimentally.

Conclusion

3-N-Boc-aminocyclohexanone is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols and synthetic strategies outlined in this document provide a foundation for researchers and drug development professionals to explore the rich chemistry of this starting material. The ability to construct complex molecular architectures from this readily available precursor highlights its importance in the quest for novel therapeutic agents and functional materials. Further exploration of its reactivity in various multicomponent and named reactions is warranted and promises to yield a wealth of new and interesting heterocyclic structures.

References

- 1. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]

- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from 3-N-Boc-aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[1] Their stereochemistry often dictates the efficacy and selectivity of a drug, making their enantioselective synthesis a critical aspect of drug discovery and development. 3-N-Boc-aminocyclohexanone is a versatile starting material for the synthesis of various chiral 1,3-amino alcohol scaffolds. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic transformations and can be readily removed under mild conditions. This document provides detailed protocols for both the diastereoselective and a proposed enantioselective synthesis of chiral 3-aminocyclohexanol derivatives from 3-N-Boc-aminocyclohexanone.

Diastereoselective Synthesis of cis- and trans-3-(Boc-amino)cyclohexanol

The reduction of 3-N-Boc-aminocyclohexanone with common hydride-donating reagents typically leads to a mixture of cis- and trans-diastereomers. The facial selectivity of the hydride attack on the carbonyl group determines the stereochemical outcome. While this method does not provide enantiopure compounds, it is a straightforward approach to obtain diastereomeric mixtures that can potentially be separated by chromatography. A general protocol analogous to the reduction of similar β-enaminoketones is presented below.[2]

Experimental Protocol: Diastereoselective Reduction

-

Reaction Setup: To a solution of 3-N-Boc-aminocyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethanol (0.1 M) at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to separate the cis- and trans-diastereomers.

Data Presentation: Diastereoselective Reduction

| Product | Diastereomeric Ratio (cis:trans) | Overall Yield (%) | Reference |

| 3-(Boc-amino)cyclohexanol | 89:11 | 75 | [2] |

Note: The data presented is based on the reduction of a closely related β-enaminoketone and is representative of the expected outcome for 3-N-Boc-aminocyclohexanone.[2]